2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a combination of thiazole, triazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or triazole rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with similar functional groups but different applications.
Acetylacetone: Another related compound with keto-enol tautomerism.
Uniqueness
2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its combination of thiazole, triazole, and acetamide groups, which confer specific chemical and biological properties. Its structural complexity allows for diverse applications and interactions with various molecular targets.
Properties
Molecular Formula |
C16H15F3N6OS2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H15F3N6OS2/c1-25-12(6-9-7-27-14(20)21-9)23-24-15(25)28-8-13(26)22-11-5-3-2-4-10(11)16(17,18)19/h2-5,7H,6,8H2,1H3,(H2,20,21)(H,22,26) |
InChI Key |
OGLSGBBPYPYDIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)CC3=CSC(=N3)N |
Origin of Product |
United States |
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